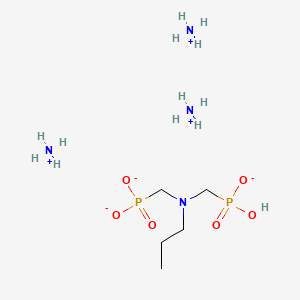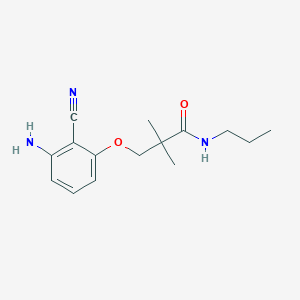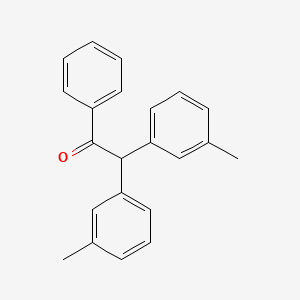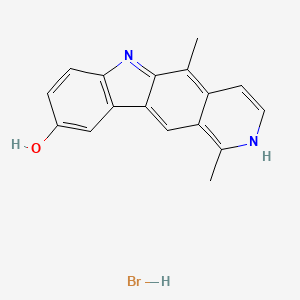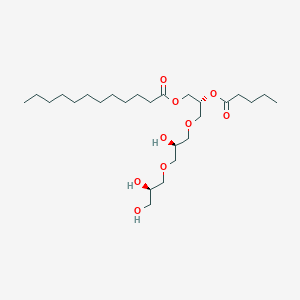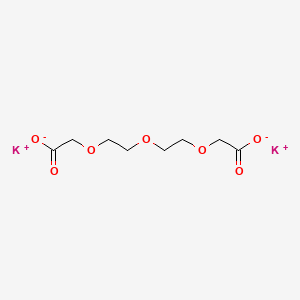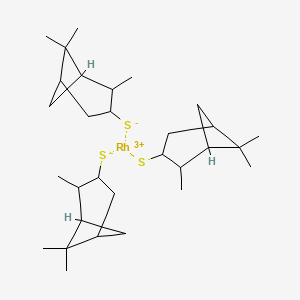![molecular formula B3HO13P2Zn3 B12685242 trizinc;bis(dioxidoboranyl) [dioxidoboranyloxy(hydroxy)phosphoryl] phosphate CAS No. 84332-91-2](/img/structure/B12685242.png)
trizinc;bis(dioxidoboranyl) [dioxidoboranyloxy(hydroxy)phosphoryl] phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trizinc;bis(dioxidoboranyl) [dioxidoboranyloxy(hydroxy)phosphoryl] phosphate is a complex inorganic compound with the molecular formula B₃HO₁₃P₂Zn₃. It is also known as phosphoric acid, anhydride with boric acid (1:3), zinc salt (1:3). This compound is characterized by its unique structure, which includes zinc, boron, phosphorus, and oxygen atoms. It has various applications in scientific research and industry due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trizinc;bis(dioxidoboranyl) [dioxidoboranyloxy(hydroxy)phosphoryl] phosphate typically involves the reaction of phosphoric acid with boric acid and zinc salts. The reaction conditions often include controlled temperatures and pH levels to ensure the proper formation of the compound. The exact synthetic route may vary depending on the desired purity and yield of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions in reactors designed to handle the specific requirements of the synthesis. The process may include steps such as mixing, heating, and purification to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
Trizinc;bis(dioxidoboranyl) [dioxidoboranyloxy(hydroxy)phosphoryl] phosphate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states.
Reduction: Reduction reactions can alter the oxidation state of the compound, potentially leading to the formation of new products.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and various acids and bases. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. These products can include different boron, phosphorus, and zinc-containing compounds.
Scientific Research Applications
Trizinc;bis(dioxidoboranyl) [dioxidoboranyloxy(hydroxy)phosphoryl] phosphate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: The compound’s unique properties make it useful in biological studies, particularly in understanding the interactions between metal ions and biological molecules.
Medicine: Research is ongoing to explore the potential medical applications of this compound, including its use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of specialized materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism by which trizinc;bis(dioxidoboranyl) [dioxidoboranyloxy(hydroxy)phosphoryl] phosphate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, influencing their activity and leading to various biochemical effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to trizinc;bis(dioxidoboranyl) [dioxidoboranyloxy(hydroxy)phosphoryl] phosphate include other zinc, boron, and phosphorus-containing compounds such as:
- Zinc borate
- Zinc phosphate
- Boron phosphate
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of zinc, boron, and phosphorus atoms in a single molecule. This unique structure imparts distinctive chemical and physical properties, making it valuable for specific applications that other compounds may not be suitable for.
Properties
CAS No. |
84332-91-2 |
|---|---|
Molecular Formula |
B3HO13P2Zn3 |
Molecular Weight |
499.5 g/mol |
IUPAC Name |
trizinc;bis(dioxidoboranyl) [dioxidoboranyloxy(hydroxy)phosphoryl] phosphate |
InChI |
InChI=1S/B3HO13P2.3Zn/c4-1(5)13-17(10,11)16-18(12,14-2(6)7)15-3(8)9;;;/h(H,10,11);;;/q-6;3*+2 |
InChI Key |
DYAWOXUCIWMZDH-UHFFFAOYSA-N |
Canonical SMILES |
B([O-])([O-])OP(=O)(O)OP(=O)(OB([O-])[O-])OB([O-])[O-].[Zn+2].[Zn+2].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


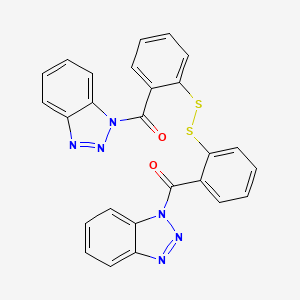
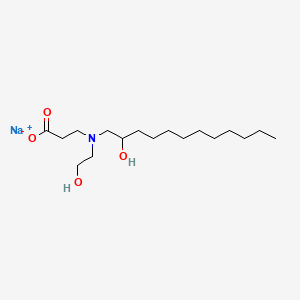
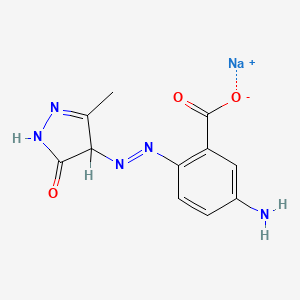
![Methyl 2-[(3,7-dimethyloctylidene)amino]benzoate](/img/structure/B12685193.png)

